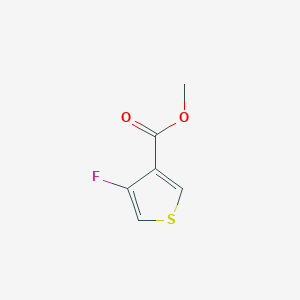

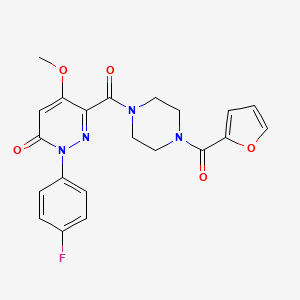

![molecular formula C10H20N2 B2460001 1,4-二氮杂螺[5.6]十二烷 CAS No. 14277-81-7](/img/structure/B2460001.png)

1,4-二氮杂螺[5.6]十二烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds involves unactivated yne-en-ynes reacting with a range of substituted aryl halides in the presence of Pd (OAc) 2 –PPh 3 . Three carbon–carbon bonds are formed in this domino reaction, which involves highly regioselective C–C coupling and spiro scaffold steps .Molecular Structure Analysis

1,4-diazaspiro[5.6]dodecane-3,5-dione contains total 31 bond(s); 15 non-H bond(s), 2 multiple bond(s), 2 double bond(s), 1 six-membered ring(s), 1 seven-membered ring(s), 1 secondary amine(s) (aliphatic), and 1 imide(s) (-thio) .Chemical Reactions Analysis

In a study, three systems were inspected, i.e., dodecane–silica (System 1—S1), silica–H 2 O–dodecane–silica (System 2—S2) and silica–CO 2 –dodecane–silica (System 3—S3). Dodecane and hydroxylated silica are used to approximate oil and caprock, respectively .Physical And Chemical Properties Analysis

1,4-Diazaspiro[5.6]dodecane is a chemical compound with a unique spirocyclic structure. More information like chemical properties, melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information, customs codes can be found .科学研究应用

合成用于药物发现的新型螺环骨架

1,4-二氮杂螺[5.6]十二烷在合成新型螺环骨架中起着关键作用,灵感来自于类似催眠毒素的天然产物。这些骨架设计用于易于转化为药物发现中的引物生成库,利用酰胺形成或还原胺化程序。相关二氮杂螺环系统的合成,包括1,9-二氮杂螺[5.5]十一烷和3,7-二氮杂螺[5.6]十二烷,涉及环闭合亚烯交换(RCM)作为关键步骤。这一过程有助于高效生产这些化合物,用于潜在的药物应用(Jenkins et al., 2009)。

生物活性和治疗应用中的合成

1,4-二氮杂螺[5.6]十二烷及其衍生物,如1,9-二氮杂螺[5.5]十一烷,展现出潜在的治疗性能。这些化合物已被研究用于治疗各种疾病,包括肥胖、疼痛、免疫系统紊乱、细胞信号问题、心血管问题和精神障碍。它们的合成和生物活性一直是研究的焦点,突显了它们在新治疗方法开发中的重要性(Blanco‐Ania等,2017)。

光物理研究和溶剂致色分析

已合成1,4-二氮杂螺[5.6]十二烷衍生物,并进行了光物理研究和溶剂致色分析。这些研究对于理解这些化合物的光学和电子性质至关重要,可应用于材料科学和光动力疗法等各种科学领域。研究探讨了溶剂对这些化合物光谱特性的影响,为了解它们在不同环境中的行为提供了见解(Aggarwal & Khurana, 2015)。

杂环化学中的无催化剂合成

通过双Michael加成反应实现了不含催化剂的氮含螺环杂环化合物的合成,包括2,4-二氮杂螺[5.5]十一烷衍生物。这种方法强调了1,4-二氮杂螺[5.6]十二烷在有机化学中促进高效和环境友好合成途径的重要性,特别是在杂环化合物的创制中(Aggarwal et al., 2014)。

药物研究中的抗惊厥特性

已合成并评估了某些二氮杂螺衍生物,包括1,4-二氮杂螺[5.6]十二烷,用于其抗惊厥潜力。对这些化合物的研究有助于开发新的抗惊厥药物,展示了该化合物在神经药理学和药物设计中的相关性(Aboul-Enein et al., 2014)。

安全和危害

This paper aims to provide an overview of 1,4-Diazaspiro[5.6]dodecane, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in.

未来方向

Anticonvulsant potential of certain new 6-aryl-9-substituted-6,9-diazaspiro [4.5]decane-8,10-diones ( 6a – l) and 1-aryl-4-substituted-1,4-diazaspiro [5.5]undecane-3,5-diones ( 6m – x) are reported . This suggests that the thiazolidin-4-one moiety could be a promising platform for designing anti-ulcer agents .

属性

IUPAC Name |

1,4-diazaspiro[5.6]dodecane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-4-6-10(5-3-1)9-11-7-8-12-10/h11-12H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIUFYFTVOIKCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2(CC1)CNCCN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Diazaspiro[5.6]dodecane | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2459920.png)

![2-phenyl-2-(trifluoromethyl)-2,3,7,8-tetrahydropyrimido[2,1-b][1,3,5]thiadiazin-4(6H)-one](/img/structure/B2459923.png)

![N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2459924.png)

![[1-(6-Bromoquinazolin-2-yl)piperidin-3-yl]methanol](/img/structure/B2459927.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2459931.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide](/img/structure/B2459932.png)

![Methyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2459938.png)

![3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B2459939.png)